N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenylcyclopropanecarbohydrazide
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Overview
Description
N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields such as bioinorganic chemistry, pharmacology, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2-phenylcyclopropane-1-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and cyclopropane rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as optical and electronic materials
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound’s hydrazone moiety can interact with biological molecules through hydrogen bonding and van der Waals interactions .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-BENZO[G]INDAZOLE-3-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclopropane moiety. These structural features contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C17H14Cl2N2O |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H14Cl2N2O/c18-15-8-4-7-12(16(15)19)10-20-21-17(22)14-9-13(14)11-5-2-1-3-6-11/h1-8,10,13-14H,9H2,(H,21,22)/b20-10+ |
InChI Key |
TZSWVFPXTOCTJC-KEBDBYFISA-N |
Isomeric SMILES |
C1C(C1C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C1C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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